4-FLUORO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties Schiff bases are compounds containing a functional group that is a nitrogen analog of an aldehyde or ketone, where the carbonyl group is replaced by an imine or azomethine group
Mechanism of Action
Target of Action
It is known that benzohydrazide derivatives, to which this compound belongs, are potential inhibitors of prostate cancer and also have antimicrobial and antitubercular activities.
Mode of Action
The compound’s interaction with its targets likely involves the formation of stable complexes, facilitated by the straightforward tunability of their stereo-electronic structures .
Biochemical Pathways
It is known that benzohydrazide derivatives can affect various biochemical pathways related to prostate cancer, antimicrobial, and antitubercular activities .
Result of Action
It is known that benzohydrazide derivatives have potential inhibitory effects on prostate cancer , antimicrobial , and antitubercular activities .
Action Environment
It is known that the structural and nonlinear optical properties of similar schiff base materials have been studied , suggesting that environmental factors could potentially influence these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antitubercular activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an inhibitor of prostate cancer, highlighting its importance in cancer research.
Comparison with Similar Compounds
4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can be compared with other Schiff base compounds, such as:
- 4-Fluoro-N’-[(E)-[4-(methyl)phenyl]methylidene]benzohydrazide
- 4-Fluoro-N’-[(E)-[4-(ethyl)phenyl]methylidene]benzohydrazide
- 4-Fluoro-N’-[(E)-[4-(tert-butyl)phenyl]methylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity. 4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is unique due to the isopropyl group, which can affect its steric and electronic properties, potentially enhancing its biological activity and stability .
Properties
IUPAC Name |
4-fluoro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVOMJZETZVMRX-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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